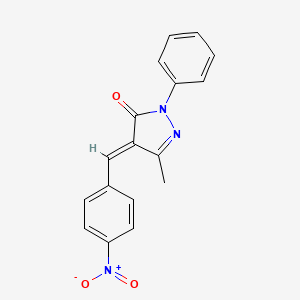

1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one

Descripción general

Descripción

1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one is a heterocyclic compound that belongs to the pyrazoline family This compound is characterized by its unique structure, which includes a pyrazoline ring substituted with phenyl, methyl, and nitrobenzylidene groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one typically involves the condensation of 4-nitrobenzaldehyde with 1-phenyl-3-methyl-2-pyrazoline-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and nitrobenzylidene moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Pyrazole derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazoline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one has been investigated for various biological activities, including:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties, likely through modulation of inflammatory mediators. This activity suggests its use in treating inflammatory conditions.

Anticancer Activity

Studies have shown that this compound can inhibit cancer cell proliferation. It may act by inducing apoptosis in cancer cells or by inhibiting specific enzymes involved in tumor growth .

Structure–Activity Relationship

The presence of the nitro group in this compound is crucial for its biological activity. The electronic properties imparted by the nitro group enhance its interaction with biological targets, making it a valuable compound for further research into structure–activity relationships (SAR) in drug design .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-Phenyl-3-methyl-4-(4-amino-benzylidene)-2-pyrazoline-5-one | Amino group instead of nitro group | Potentially different due to electron-donating properties |

| 1-Phenyl-3-methyl-4-(4-chlorobenzylidene)-2-pyrazoline-5-one | Chlorine atom instead of nitro group | Varies in reactivity and biological properties |

| 1-Phenyl-3-methyl-4-(4-methoxybenzylidene)-2-pyrazoline-5-one | Methoxy group instead of nitro group | Changes in solubility and biological activity |

Case Studies

Several studies have documented the applications and effects of this compound:

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating a significant inhibition zone compared to control substances .

Study on Anticancer Mechanisms

Another study focused on its anticancer properties, revealing that treatment with this compound led to reduced viability in various cancer cell lines, alongside increased markers for apoptosis .

Mecanismo De Acción

The mechanism of action of 1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one is primarily based on its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.

Comparación Con Compuestos Similares

Similar Compounds

1-Phenyl-3-methyl-4-(4-aminobenzylidene)-2-pyrazoline-5-one: Similar structure but with an amino group instead of a nitro group.

1-Phenyl-3-methyl-4-(4-chlorobenzylidene)-2-pyrazoline-5-one: Contains a chlorine atom instead of a nitro group.

1-Phenyl-3-methyl-4-(4-methoxybenzylidene)-2-pyrazoline-5-one: Features a methoxy group in place of the nitro group.

Uniqueness

1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.

Actividad Biológica

1-Phenyl-3-methyl-4-(4-nitrobenzylidene)-2-pyrazoline-5-one (commonly referred to as PMNP) is a heterocyclic compound belonging to the pyrazoline family. Its unique structural features, including a nitrobenzylidene group, contribute to its diverse biological activities. This article provides a comprehensive overview of the biological activity of PMNP, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of PMNP typically involves the condensation reaction between 4-nitrobenzaldehyde and 1-phenyl-3-methyl-2-pyrazoline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in solvents like ethanol or methanol at room temperature or slightly elevated temperatures, followed by purification through recrystallization.

Chemical Structure

The molecular formula of PMNP is , with a molecular weight of approximately 307.095 g/mol. Its structural components are significant for its biological activity, particularly the nitro group which can be reduced to form reactive intermediates .

Antimicrobial Activity

Research indicates that PMNP exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains and fungi. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Effects

PMNP has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit key inflammatory mediators such as cytokines and prostaglandins, thereby reducing inflammation in various models. The anti-inflammatory activity is supported by structure-activity relationship (SAR) analyses indicating that modifications in the nitro group enhance its efficacy .

Anticancer Potential

The anticancer effects of PMNP have garnered significant attention. In vitro assays demonstrate that PMNP can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, with IC50 values comparable to established chemotherapeutic agents .

The biological activity of PMNP is primarily mediated through its interaction with multiple molecular targets:

- Reduction of Nitro Group : The nitro group can be reduced to form amino derivatives that participate in redox reactions, influencing cellular signaling pathways.

- Enzyme Inhibition : PMNP may inhibit specific enzymes involved in inflammatory responses and cancer progression, such as cyclooxygenases (COXs) and matrix metalloproteinases (MMPs) .

- Cellular Interaction : The compound can interact with cellular components leading to oxidative stress and subsequent apoptosis in tumor cells .

Case Study: Anticancer Activity

A study published in PubMed reported that PMNP exhibited significant cytotoxicity against A431 human epidermoid carcinoma cells with an IC50 value of approximately 20 µM. This study highlighted the compound's potential as a lead candidate for further development into anticancer therapeutics .

Table: Biological Activity Summary of PMNP

Propiedades

IUPAC Name |

(4E)-5-methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c1-12-16(11-13-7-9-15(10-8-13)20(22)23)17(21)19(18-12)14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHQWNUDYSYGAC-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.